Superior Inhibitory Potency for CYP2B4 Compared to Structural Analogs
4-CPI demonstrates the highest potency against CYP2B4 among a panel of imidazole analogs. In a BROD assay, its IC50 of 0.04 μM is 3-fold lower than 1-CPI (0.12 μM), 12-fold lower than 4-PI (0.49 μM), and 22.5-fold lower than 1-PI (0.90 μM) [1]. This superior potency is a key differentiator for experimental design.
| Evidence Dimension | Inhibitory Potency (IC50) against CYP2B4 |
|---|---|
| Target Compound Data | 0.04 μM |
| Comparator Or Baseline | 1-CPI: 0.12 μM; 4-PI: 0.49 μM; 1-PI: 0.90 μM |
| Quantified Difference | 4-CPI is 3-fold more potent than 1-CPI and 22.5-fold more potent than 1-PI. |
| Conditions | BROD assay (7-benzyloxyresorufin O-debenzylation) using purified enzyme; means of two independent experiments. |
Why This Matters
A lower IC50 translates to a more effective and potent chemical probe, allowing for complete enzyme inhibition at lower concentrations, which is critical for reducing off-target effects in cellular assays.
- [1] Comparative 1-Substituted Imidazole Inhibition of Cytochrome P450 Isozyme-Selective Activities in Human and Mouse Hepatic Microsomes. Molecular Pharmacology. View Source
